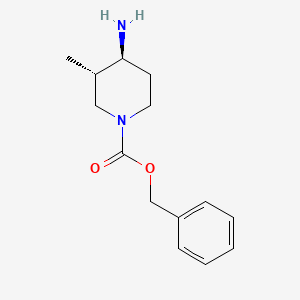

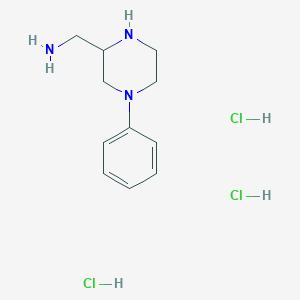

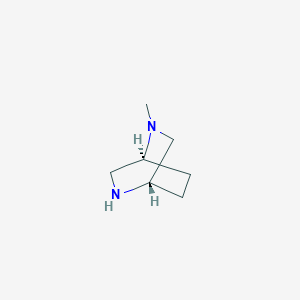

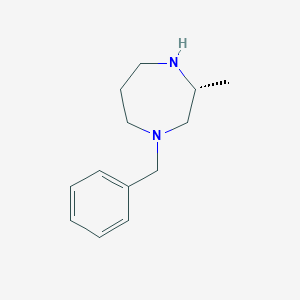

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” involves several steps. The key common intermediate in the two routes was a chiral bicyclic lactone, which was readily synthesized following the previous synthesis of relebactam from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) . The desired (R,R) enantiomer for incorporation into MRK A required inversion of both stereocenters of the bicyclic lactone intermediate, which was accomplished by epimerization via a crystallization-induced diastereomer transformation process followed by a key Ti(OiPr)4-mediated intramolecular SN2 ring closure .Molecular Structure Analysis

The molecular structure of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” is complex. It is a type of 2-oxabicyclo[2.1.1]hexane . Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” are complex and require precise control. The key common intermediate in the two routes was a chiral bicyclic lactone . The desired (R,R) enantiomer for incorporation into MRK A required inversion of both stereocenters of the bicyclic lactone intermediate, which was accomplished by epimerization via a crystallization-induced diastereomer transformation process followed by a key Ti(OiPr)4-mediated intramolecular SN2 ring closure .科学的研究の応用

Biocatalysis and Enzymatic Reduction

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.2]octane: has been studied for its bioreduction potential. Researchers have found that genetically engineered Saccharomyces cerevisiae (baker’s yeast) strains overexpressing specific carbonyl reductases can efficiently reduce the diketones derived from this compound to their corresponding hydroxyketones. For instance:

- The yeast strain overexpressing the reductase encoded by YMR226c demonstrated high efficiency in reducing diketones 1 and 2 to hydroxyketones 3–6 with excellent enantiomeric excesses .

Synthetic Chemistry and Medicinal Chemistry

The bicyclo[2.2.2]octane scaffold is an interesting building block for synthetic chemistry. Its unique three-dimensional structure can be harnessed for designing novel bioactive compounds. Researchers are exploring its potential in drug discovery and development. For example:

- Incorporating bicyclo[2.2.2]octane motifs into drug candidates may enhance their binding affinity or improve metabolic stability .

Chiral Ligands and Asymmetric Synthesis

Chiral ligands derived from bicyclo[2.2.2]octane can serve as catalysts in asymmetric synthesis. Their rigid and conformationally constrained structures contribute to high selectivity. Applications include:

- Enantioselective transformations, such as asymmetric hydrogenation or allylic substitution reactions .

Materials Science and Supramolecular Chemistry

Bicyclo[2.2.2]octane-based molecules can participate in host-guest interactions and self-assembly. Researchers explore their use in:

Natural Product Synthesis

The bicyclo[2.2.2]octane framework appears in various natural products. Researchers study its role in total synthesis, aiming to access complex molecules. For instance:

Physical Organic Chemistry

Understanding the reactivity and conformational behavior of bicyclo[2.2.2]octane derivatives contributes to physical organic chemistry. Researchers investigate:

将来の方向性

The development of stereoselective synthesis routes for “(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane” and similar compounds represents a significant advancement in the field of medicinal chemistry . This work suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry .

特性

IUPAC Name |

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMUJOQZCMEFY-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC1CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC[C@@H]1CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。